molecular formula C11H19NO2 B15199146 Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B15199146
M. Wt: 197.27 g/mol
InChI Key: CFRDVZHAVFJIFL-UHFFFAOYSA-N
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Description

Ethyl 3-aminobicyclo[222]octane-2-carboxylate is a bicyclic compound with the molecular formula C11H19NO2 It is a derivative of bicyclo[222]octane, featuring an amino group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate.

    Reductive Amination: This step involves the conversion of the carbonyl group to an amino group using reductive amination.

    Alkalinity Configuration Flip: The configuration of the molecule is adjusted under basic conditions.

    Hydrogenation: The protecting group is removed through hydrogenation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves similar steps as the synthetic route but is scaled up and may include additional purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid

Uniqueness

Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and an ethyl ester group.

Properties

IUPAC Name

ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10H,2-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRDVZHAVFJIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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